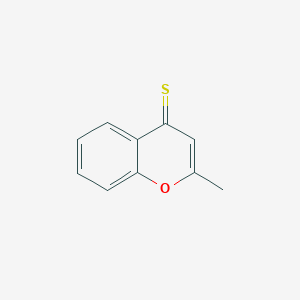

2-Methyl-4h-chromene-4-thione

Description

Significance of the Chromenethione Scaffold in Contemporary Chemical Research

The chromenethione scaffold, a sulfur-containing derivative of chromene, is a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its ability to serve as a versatile template for designing therapeutic molecules with a wide array of pharmacological activities. nih.gov The replacement of the ketone oxygen in chromen-4-one derivatives with a thione (C=S) group significantly alters the molecule's electronic and steric properties, often leading to unique biological activities.

Chromene and its analogues, including chromenethiones, are widely distributed in natural products and have demonstrated a broad spectrum of biological effects, such as anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. nih.govnih.gov Their low toxicity, particularly for natural derivatives, further enhances their appeal as potential therapeutic agents. nih.govmdpi.com The chromene unit is a fundamental building block in the development of new bioactive compounds, and its fusion with other heterocyclic systems, like pyridine, has led to the creation of novel scaffolds with enhanced photochemical and biological properties. mdpi.com

The core structure of a chemical compound, often referred to as its scaffold, plays a crucial role in determining its spatial orientation and interaction with biological macromolecules. mdpi.com The diversity of scaffolds is paramount to the functional diversity of a compound library. mdpi.com In this context, the chromenethione scaffold provides a unique and valuable framework for the discovery of new drug candidates. The exploration of new scaffolds is essential for overcoming challenges in drug discovery, such as potency, selectivity, and pharmacokinetics. nih.gov

Historical Development of 4H-Chromenethione Chemistry

The history of 4H-chromene chemistry is rooted in the broader field of heterocyclic chemistry. The synthesis of the basic chromene ring system has been a subject of interest for many years, with various methods being developed for its construction. A foundational method for synthesizing chromene derivatives involves the reaction of salicylaldehyde (B1680747) with a compound containing an active methylene (B1212753) group. beilstein-journals.org

The introduction of a thione group at the 4-position of the chromene ring to form 4H-chromenethiones represented a significant advancement. A common and straightforward method for this transformation is the thionation of the corresponding 4H-chromen-4-one. This is often achieved using reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. sciforum.net For instance, the reaction of 3-aryl-2H-2-chromenones with phosphorus pentasulfide yields the corresponding 3-aryl-2H-2-chromenethiones. sciforum.net Similarly, Lawesson's reagent has been effectively used for the thionation of ketone precursors to produce chromene-4-thiones.

The development of multicomponent reactions has provided efficient one-pot syntheses of functionalized 4H-chromenes. nih.gov These methods often involve the condensation of a salicylaldehyde derivative, a malononitrile (B47326) or other active methylene compound, and an aldehyde or ketone. nih.govnih.gov While much of the historical focus has been on the synthesis of various substituted chromenes, the specific exploration of 2-Methyl-4H-chromene-4-thione and its unique properties has become a more recent area of investigation.

Overview of Current Research Trajectories for this compound

Current research on this compound and related chromenethiones is multifaceted, with significant efforts directed towards their synthesis, chemical reactivity, and potential applications, particularly in medicinal chemistry.

Synthesis and Characterization: Researchers continue to develop novel and efficient synthetic routes to this compound and its derivatives. Microwave-assisted synthesis has emerged as a valuable technique, significantly reducing reaction times and improving yields for cyclization reactions. The synthesis often involves a stepwise approach, starting with an Aldol condensation to form a chalcone (B49325) intermediate, followed by cyclization and thionation. Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are crucial for the characterization of these compounds. For instance, the C=S stretching vibration in the IR spectrum is typically observed around 1200–1250 cm⁻¹, which is distinct from the C=O stretch in the corresponding ketone. In ¹H NMR, the protons adjacent to the thione group experience deshielding, resulting in a downfield shift.

Chemical Reactivity: The chemical reactivity of the thione group in this compound is a key area of investigation. This functional group can undergo various transformations, including oxidation to form sulfoxides or sulfones, and reduction to yield the corresponding thiol. These reactions provide pathways to a diverse range of new chromene derivatives with potentially altered biological activities.

Medicinal Chemistry and Biological Activity: A major focus of current research is the exploration of the biological and medicinal properties of chromenethiones. The chromene scaffold is associated with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.govfrontiersin.org Specifically, derivatives of 2-phenyl-4H-chromene-4-thione have shown potential as anticancer agents by inducing apoptosis in cancer cells. The thione group is believed to play a critical role in the biological activity, potentially through interactions with specific enzymes or by generating reactive oxygen species. Structure-activity relationship (SAR) studies are being conducted to understand how different substituents on the chromene ring influence the biological activity. frontiersin.org

Interactive Data Table: Research on Chromenethione Derivatives

| Compound | Research Focus | Key Findings |

|---|---|---|

| 2-Phenyl-4H-chromene-4-thione | Anticancer Activity | Induces apoptosis in cancer cells. |

| 6-Ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromene-4-thione | Synthesis and Biological Activity | Investigated for antimicrobial, antioxidant, and anticancer properties. |

| 7-Methoxy-2-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromene-4-thione | Synthesis and Biological Activity | Studied for potential anti-inflammatory and anticancer properties. |

Structure

3D Structure

Properties

CAS No. |

51138-52-4 |

|---|---|

Molecular Formula |

C10H8OS |

Molecular Weight |

176.24 g/mol |

IUPAC Name |

2-methylchromene-4-thione |

InChI |

InChI=1S/C10H8OS/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-6H,1H3 |

InChI Key |

PQJVKDVVNUPEPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=S)C2=CC=CC=C2O1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 4h Chromene 4 Thione and Its Derivatives

Conventional Synthetic Approaches to 4H-Chromenethiones

Traditional methods for constructing the 4H-chromenethione skeleton typically rely on the cyclization of pre-functionalized precursors.

A foundational and widely adopted method for the synthesis of 4H-chromene-4-thiones involves the base-catalyzed cyclocondensation of 2-hydroxyacetophenone (B1195853) derivatives with a sulfur source like thiourea (B124793) or thioacetamide. This one-pot reaction proceeds through the nucleophilic attack of the thiol group on the ketone's carbonyl carbon, followed by an intramolecular cyclization. For instance, the reaction of 2-hydroxyacetophenone with thiourea in ethanol (B145695) under basic conditions (e.g., sodium hydroxide) and heat yields 2-phenyl-4H-chromene-4-thione.

Another conventional route involves a stepwise approach. This can begin with an Aldol condensation between a substituted 2-hydroxyacetophenone and an aldehyde to form a chalcone (B49325) intermediate. This chalcone then undergoes a Michael addition and cyclization to form the corresponding 4H-chromen-4-one. The final step is thionation, where the carbonyl group at the C-4 position is converted to a thione (C=S) using a thionating agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

Table 1: Example of a Stepwise Conventional Synthesis

| Step | Reactants | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1. Aldol Condensation | 4-Ethyl-5-methoxy-2-methylacetophenone, Benzaldehyde | 10% NaOH, Ethanol, 60°C | Chalcone intermediate | 85% |

| 2. Cyclization | Chalcone intermediate, Ethyl acetoacetate | Acetic acid, 120°C | Chromene ring | 70% |

Modern and Advanced Synthetic Strategies

In recent years, the focus has shifted towards developing more efficient, economical, and environmentally friendly synthetic protocols. These modern strategies often involve one-pot reactions, advanced catalytic systems, and green chemistry techniques.

Multicomponent reactions (MCRs) have become a cornerstone in modern organic synthesis due to their efficiency in building molecular complexity from simple starting materials in a single step. tandfonline.com The synthesis of 2-amino-4H-chromene derivatives is frequently achieved through a one-pot, three-component reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a phenolic component (such as resorcinol, α- or β-naphthol, or dimedone). tandfonline.comfrontiersin.org This approach offers significant advantages, including shorter reaction times, high yields, and simplified work-up procedures. journalppw.com These reactions can be performed under various conditions, including solvent-free or in green solvents like water or ethanol. frontiersin.orgjournalppw.com

The development of novel catalysts has revolutionized the synthesis of 4H-chromenes, offering improved yields, milder reaction conditions, and enhanced selectivity.

Organocatalysis : Simple organic molecules, such as 2-aminopyridine, have been used as effective organo-base-catalysts for the three-component synthesis of 4H-chromenes. frontiersin.org These catalysts are often inexpensive, readily available, and recyclable. frontiersin.org

Nanocatalysis : Nanoparticles have emerged as highly efficient heterogeneous catalysts. Magnetic nanoparticles, in particular, are advantageous as they can be easily recovered from the reaction mixture using an external magnet and reused multiple times without significant loss of activity. rsc.org Examples include ilmenite (B1198559) (FeTiO₃) and other custom-designed magnetic nanocatalysts used for synthesizing 2-amino-4H-chromene derivatives. rsc.org

Metal-Organic Frameworks (MOFs) : MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Their high surface area and tunable catalytic sites make them excellent candidates for heterogeneous catalysis. researchgate.net MOFs, such as MOF-5 and novel magnetic MOFs like Fe₃O₄@n-Pr-NH₂@Zn₃(BTC)₂, have been successfully employed as recyclable and efficient catalysts for the one-pot synthesis of 2-amino-4H-chromene derivatives. frontiersin.orgresearchgate.netchemmethod.com

Table 2: Comparison of Catalysts in 4H-Chromene Synthesis

| Catalyst Type | Example | Key Advantages |

|---|---|---|

| Organocatalyst | 2-Aminopyridine | Economic, recyclable, ease of preparation frontiersin.org |

| Nanocatalyst | Ilmenite (FeTiO₃) | Magnetic recovery, reusability, high yields, short reaction times rsc.org |

Microwave irradiation has become a popular heating method in organic synthesis, aligning well with the principles of green chemistry. journalppw.com It often leads to dramatically reduced reaction times, solvent-free reaction conditions, and higher product yields compared to conventional heating methods. journalppw.comresearchgate.net The synthesis of various 4H-chromene derivatives has been successfully achieved using microwave assistance, often in conjunction with multicomponent reactions and green catalysts. rsc.org This approach not only accelerates the synthesis but also reduces energy consumption, making it an environmentally benign and efficient alternative. journalppw.com

Regioselective and Stereoselective Synthetic Considerations

Controlling the regiochemistry and stereochemistry is crucial when synthesizing complex molecules with specific biological activities.

Regioselectivity : In the synthesis of 4H-chromenes, regioselectivity refers to the preferential formation of one constitutional isomer over another. nih.gov For example, in the base-mediated annulation of o-hydroxychalcones and 2-bromoallyl sulfones, the key Michael addition step is reported to be completely regioselective. beilstein-journals.org Similarly, the addition of Grignard reagents to N-ethoxycarbonyl-3-cyanoiminocoumarins to form 3-cyano-4-aminochromene derivatives is also a completely regioselective reaction. nih.gov The regioselectivity of cyclization reactions can also be dependent on the nature of substituents on the reacting molecules. acs.org

Stereoselectivity : The creation of specific stereoisomers (enantiomers or diastereomers) is a significant goal in modern synthesis.

Enantioselective Synthesis : Chiral catalysts, such as Ni(II)-bis(oxazoline) complexes or chiral phosphoric acids, have been used to catalyze the asymmetric synthesis of 4H-chromenes, yielding products with high enantiomeric excess (ee). nih.govrsc.org These methods often involve the asymmetric conjugate addition of dicarbonyl compounds to in situ generated ortho-quinone methides. nih.govrsc.org

Diastereoselective Synthesis : Methods have been developed for the diastereoselective synthesis of functionalized 4H-chromenes. rsc.org For example, a one-pot tandem condensation of salicylaldehyde (B1680747), malononitrile (B47326), and butenolides can produce 2-amino-4-(2-furanone)-4H-chromene-3-carbonitriles with a high diastereomeric ratio. rsc.org Another strategy involves the asymmetric [4 + 2] cycloaddition of enantiopure chiral salicyl N-phosphonyl imines with allenoates, which provides highly functionalized 4H-chromenes with excellent diastereoselectivity. nih.gov

Mechanistic Elucidation of Key Synthetic Pathways

The formation of 2-methyl-4H-chromene-4-thione and its derivatives is primarily accomplished through the thionation of a corresponding chromone (B188151) precursor. The elucidation of the reaction mechanisms, particularly for the conversion of the carbonyl group (C=O) to a thiocarbonyl group (C=S), is critical for optimizing reaction conditions and extending the methodology to more complex substrates. The most common methods involve reagents like Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent.

Thionation using Phosphorus Pentasulfide in Pyridine

One of the foundational methods for the synthesis of this compound involves the reaction of 1-(2-hydroxyphenyl)-1,3-butanedione with phosphorus pentasulfide (P₄S₁₀) in boiling pyridine. tandfonline.com This reaction proceeds with a good yield, affording the target compound as red crystals. tandfonline.com

The mechanism for this transformation can follow two potential pathways:

Pathway A: Initial Thionation followed by Cyclization: In this route, the P₄S₁₀ reagent first reacts with the diketone precursor. The thionation likely occurs at the carbonyl group adjacent to the phenyl ring. This is then followed by an intramolecular cyclization, where the phenolic hydroxyl group attacks the remaining carbonyl, leading to the elimination of a water molecule to form the final chromene-4-thione ring system.

Pathway B: Initial Cyclization followed by Thionation: Alternatively, the precursor 1-(2-hydroxyphenyl)-1,3-butanedione can first undergo an intramolecular cyclization to form 2-methylchromone. The subsequent step is the thionation of the C4-carbonyl group of the pre-formed chromone ring by P₄S₁₀ to yield this compound. tandfonline.com

Studies on the reaction of a related compound, 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione, with P₄S₁₀ have shown the formation of 2-phenylchromene-4-thione, lending support to the feasibility of these cyclization-thionation sequences. tandfonline.com

Table 1: Synthesis of this compound via P₄S₁₀

| Precursor | Reagents | Solvent | Conditions | Yield | Ref |

|---|

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Solvent | Chemical Shifts (δ, ppm) | Ref |

|---|---|---|---|

| ¹H NMR | CDCl₃ | 2.3 (s, 3H, CH₃); 7.1 (s, 1H, H3); 7.4 (m, 2H, H6 and H8); 7.65 (t, 1H, H7); 8.55 (d, 1H, H5) | tandfonline.com |

Thionation using Lawesson's Reagent

Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used and often milder alternative to P₄S₁₀ for the thionation of carbonyl compounds, including chromones. researchgate.netalfa-chemistry.com The reaction is applicable to a variety of substituted chromones. researchgate.net

The accepted mechanism for thionation with Lawesson's Reagent is a two-step process that begins with the thermal dissociation of the central four-membered P₂S₂ ring of LR into two highly reactive dithiophosphine ylide monomers (R-PS₂). wikipedia.orgunict.it

[2+2] Cycloaddition: One molecule of the reactive ylide monomer undergoes a concerted cycloaddition with the carbonyl group of the chromone substrate. This forms an unstable four-membered thiaoxaphosphetane intermediate. unict.itnih.gov Computational studies using density functional theory (DFT) have confirmed this as a concerted, though asynchronous, process. unict.itresearchgate.net

Cycloreversion: The thiaoxaphosphetane intermediate then undergoes a cycloreversion, which is typically the rate-limiting step. unict.it This fragmentation yields the desired thiocarbonyl compound (the chromene-4-thione) and a stable phenyl(thioxo)phosphine oxide byproduct. The formation of the very stable phosphorus-oxygen double bond (P=O) is a significant driving force for this step, analogous to the mechanism of the Wittig reaction. alfa-chemistry.comunict.it

Table 3: Mechanistic Steps of Thionation with Lawesson's Reagent

| Step | Description | Intermediate | Driving Force |

|---|---|---|---|

| 1 | Dissociation of Lawesson's Reagent | Dithiophosphine ylide | Thermal energy |

| 2 | [2+2] Cycloaddition to carbonyl | Thiaoxaphosphetane | Formation of P-O bond |

| 3 | Cycloreversion | None | Formation of stable P=O bond |

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 4h Chromene 4 Thione Systems

Electronic Reactivity Profiles and Nucleophilic/Electrophilic Behavior

The reactivity of 2-Methyl-4H-chromene-4-thione is largely dictated by the electronic nature of the thiocarbonyl group and its interaction with the rest of the conjugated system. The carbon-sulfur double bond is highly polarizable and significantly weaker than its carbonyl (C=O) counterpart, with a dissociation energy of approximately 115 kcal/mol compared to 162 kcal/mol for a C=O bond. caltech.edu This inherent weakness and the higher polarizability of sulfur make the thiocarbonyl group a focal point for chemical reactions. caltech.edu

The difference in electronegativity between carbon and sulfur results in a polarized C=S bond, creating distinct electrophilic and nucleophilic centers. The thiocarbonyl carbon (C-4) is electron-deficient and thus serves as an electrophilic site , susceptible to attack by nucleophiles. Conversely, the sulfur atom possesses lone pairs of electrons and is considered an electron-rich nucleophilic site . masterorganicchemistry.comkhanacademy.org This nucleophilic character allows the sulfur atom to react with various electrophiles, such as carbenes and other electron-deficient species. uzh.ch

The conjugated system, which extends from the benzene (B151609) ring through the pyran oxygen and the C2=C3 double bond to the thiocarbonyl group, allows for electron delocalization. This conjugation influences the reactivity at other positions. For instance, the C-2 position can be susceptible to Michael-type conjugate addition by nucleophiles, a common reaction pathway for α,β-unsaturated ketone and thioketone systems. researchgate.net

| Structural Feature | Electronic Character | Primary Reactivity | Potential Reaction Type |

|---|---|---|---|

| Thiocarbonyl Carbon (C-4) | Electrophilic (δ+) | Accepts electrons | Nucleophilic Addition |

| Thiocarbonyl Sulfur (S) | Nucleophilic (δ-) | Donates electrons | Electrophilic Addition, Oxidation |

| C-2 Position | Electrophilic | Accepts electrons | Conjugate (Michael) Addition |

| Benzene Ring | Nucleophilic | Donates π-electrons | Electrophilic Aromatic Substitution |

Oxidation and Reduction Pathways of the Thiocarbonyl Moiety

The thiocarbonyl group is sensitive to both oxidation and reduction, leading to a variety of products.

Oxidation Pathways: The sulfur atom in the thiocarbonyl group is readily oxidized. Reaction with mild oxidizing agents, such as peroxy acids (e.g., m-chloroperbenzoic acid, m-CPBA) at controlled temperatures, can lead to the formation of the corresponding This compound S-oxide (sulfine) . Sulfines are themselves reactive intermediates. More vigorous oxidation can lead to the replacement of the sulfur atom with an oxygen atom, yielding the corresponding 2-Methyl-4H-chromen-4-one , along with sulfur oxides.

Reduction Pathways: The thiocarbonyl group can be reduced through several pathways. Catalytic hydrogenation or reduction with hydride reagents can convert the C=S group to a thiol, yielding 2-Methyl-4H-chromene-4-thiol . A more exhaustive reduction, particularly using reagents known for desulfurization like Raney nickel, can lead to the complete removal of the sulfur atom. This process, known as reductive desulfurization, would transform the thiocarbonyl group into a methylene (B1212753) group, resulting in the formation of 2-Methyl-4H-chromene . researchgate.net

| Reaction Type | Typical Reagent(s) | Primary Product |

|---|---|---|

| Mild Oxidation | m-CPBA | This compound S-oxide (Sulfine) |

| Strong Oxidation | KMnO₄, H₂O₂ | 2-Methyl-4H-chromen-4-one |

| Reduction to Thiol | NaBH₄, LiAlH₄ | 2-Methyl-4H-chromene-4-thiol |

| Reductive Desulfurization | Raney Nickel | 2-Methyl-4H-chromene |

Cycloaddition and Annulation Reactions

The presence of both a diene system within the heterocyclic ring and a reactive C=S double bond makes this compound a versatile substrate for cycloaddition and annulation reactions. Thiocarbonyl compounds are recognized as highly reactive partners in these transformations, often termed "super-dienophiles" or "super-dipolarophiles". uzh.ch

[4+2] Cycloaddition (Hetero-Diels-Alder Reaction): The thiocarbonyl group can function as a potent dienophile in hetero-Diels-Alder reactions. wikipedia.org When treated with a conjugated diene, such as 2,3-dimethyl-1,3-butadiene, this compound would be expected to undergo a [4+2] cycloaddition to form a spirocyclic adduct containing a six-membered dihydrothiopyran ring. beilstein-journals.orgnih.gov

[3+2] Dipolar Cycloaddition: Thioketones readily react with 1,3-dipoles. For example, reaction with a diazo compound like diazomethane (B1218177) would likely proceed via a [3+2] cycloaddition to form a 1,3,4-thiadiazoline intermediate. uzh.ch This intermediate can then spontaneously lose nitrogen gas (N₂) to generate a reactive thiocarbonyl ylide, which can be trapped by other dipolarophiles or undergo electrocyclization. uzh.chacs.org

Annulation Reactions: Annulation, or ring-forming, reactions can utilize the chromenethione scaffold to build more complex fused heterocyclic systems. For example, a reaction sequence involving nucleophilic attack at the C-2 or C-4 position followed by an intramolecular cyclization would constitute an annulation. Thia-Diels-Alder reactions that are followed by spontaneous dehydrogenation can also be considered annulation processes, as they result in a new, stable fused ring. beilstein-journals.orgnih.govnih.gov

Dehydrogenation Processes in Chromenethione Derivatives

The 4H-pyran ring in the this compound system is not aromatic. There is a thermodynamic driving force to achieve a more stable, fully aromatic state. Dehydrogenation of the dihydropyran ring can lead to the formation of a positively charged, aromatic 2-methyl-4-thioflavylium (or 2-methyl-benzothiopyrylium) cation.

This process typically requires an oxidizing agent or occurs spontaneously if a stable aromatic system can be formed. beilstein-journals.orgnih.gov For instance, the initial adducts formed in some hetero-Diels-Alder reactions are known to undergo spontaneous oxidation (dehydrogenation) to yield a more stable, conjugated product. beilstein-journals.orgrsc.org Similarly, treatment of this compound with a suitable hydride acceptor, such as triphenylcarbenium tetrafluoroborate, could facilitate the removal of a hydride ion from the C-4 position, leading to the aromatic thioflavylium salt.

Influence of Substituent Effects on Chemical Reactivity and Selectivity

Substituents on the chromene ring system can significantly modulate its electronic properties and, consequently, its chemical reactivity and the selectivity of its reactions. ucsb.edu

Effect of the 2-Methyl Group: The methyl group at the C-2 position is an electron-donating group through an inductive effect (+I). This donation of electron density into the π-system increases the nucleophilicity of the C-3 carbon. This can influence the regioselectivity of certain reactions, such as making the molecule more susceptible to electrophilic attack at C-3 or modifying the rate of Michael additions.

Effects of Substituents on the Benzene Ring: The nature and position of substituents on the fused benzene ring also play a critical role, primarily by altering the electron density of the entire conjugated system. lumenlearning.comlibretexts.orglumenlearning.com

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) groups decrease the electron density of the ring through inductive (-I) and/or resonance (-R) effects. This deactivates the system towards electrophilic attack but can enhance its reactivity as a Michael acceptor or as a dienophile in inverse-electron-demand Diels-Alder reactions. stpeters.co.in

| Substituent Type (on Benzene Ring) | Electronic Effect | Effect on Reactivity toward Electrophiles | Effect on Reactivity toward Nucleophiles |

|---|---|---|---|

| Electron-Donating (e.g., -OCH₃) | +I, +R (Activating) | Increased | Decreased |

| Electron-Withdrawing (e.g., -NO₂) | -I, -R (Deactivating) | Decreased | Increased |

| Halogens (e.g., -Cl) | -I, +R (Deactivating) | Decreased | Increased |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Methyl 4h Chromene 4 Thione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Methyl-4H-chromene-4-thione. Both ¹H and ¹³C NMR have been employed to map out the proton and carbon environments within the molecule.

In ¹H NMR analysis of related chromene-4-thione derivatives, distinct signals are observed for the aromatic protons, typically appearing in the range of δ 6.8–7.6 ppm. The methyl group at the 2-position gives rise to a characteristic signal around δ 2.3 ppm. The presence of the thione group at the 4-position influences the chemical shifts of neighboring protons, causing them to shift downfield compared to their counterparts in chromen-4-one analogs.

¹³C NMR spectroscopy provides further structural confirmation. A key diagnostic peak for the thione carbon (C=S) is observed at approximately δ 190 ppm. This is significantly different from the chemical shift of a carbonyl carbon (C=O) in similar structures, which typically appears around δ 160 ppm. The carbons of the aromatic ring and the methyl group also give rise to distinct signals, completing the carbon framework of the molecule. For instance, in a related compound, 6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromene-4-thione, the methyl group carbon appears at δ 2.45 ppm in the ¹H NMR spectrum.

Detailed NMR data for various chromene-4-thione derivatives have been reported, providing a rich dataset for comparative analysis. For example, in the ¹H NMR spectrum of 5,7-dibromo-2-(p-tolyl)-3-hydroxy-4H-chromene-4-thione, the methyl protons are observed at δ 2.35 ppm. nih.gov

Table 1: Representative ¹H NMR Spectroscopic Data for Chromene-4-thione Derivatives

| Compound | Functional Group | Chemical Shift (δ ppm) | Reference |

| This compound derivative | Aromatic Protons | 6.8–7.6 | |

| This compound derivative | Methyl Group | 2.3 | |

| 6-Ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromene-4-thione | Methyl Group | 2.45 | |

| 5,7-Dibromo-2-(p-tolyl)-3-hydroxy-4H-chromene-4-thione | Methyl Group | 2.35 | nih.gov |

Table 2: Representative ¹³C NMR Spectroscopic Data for Chromene-4-thione Derivatives

| Compound | Carbon Atom | Chemical Shift (δ ppm) | Reference |

| This compound derivative | C=S | 190 | |

| This compound derivative | C=O (for comparison) | 160 | |

| 5,7-Dibromo-2-(p-tolyl)-3-hydroxy-4H-chromene-4-thione | C=S | 187.2 | nih.gov |

Mass Spectrometric Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation patterns of compounds like this compound. savemyexams.com Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M⁺), and the peak corresponding to this ion reveals the compound's molecular mass. savemyexams.com

The fragmentation of this compound and its derivatives provides valuable structural information. Common fragmentation patterns involve the loss of small, stable neutral molecules or characteristic radicals. savemyexams.com For thione-containing compounds, the loss of a sulfur atom or the entire C=S group can be a significant fragmentation pathway. Other typical fragmentations include the loss of a methyl group (CH₃⁺) from the 2-position, which would result in a peak at m/z 15. savemyexams.com

The analysis of the mass spectra of various chromene derivatives has provided insights into their fragmentation behavior. For instance, the mass spectrum of 4-formylcoumarin showed a molecular ion peak at m/z 190. mdpi.com In another example, the mass spectrum of 6-hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one revealed a molecular ion peak at m/z 427. mdpi.com While these are related compounds, the principles of fragmentation can be extended to this compound. The specific fragmentation pathway for this compound would involve the initial formation of the molecular ion, followed by characteristic losses that help to confirm its structure.

Vibrational Spectroscopy for Bonding and Functional Group Insights (FT-IR, Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a detailed view of the bonding and functional groups present in this compound. surfacesciencewestern.comthermofisher.com These methods are complementary, with FT-IR being particularly sensitive to polar bonds and hetero-nuclear functional groups, while Raman spectroscopy excels in analyzing non-polar and homo-nuclear bonds. surfacesciencewestern.comthermofisher.com

A key feature in the FT-IR spectrum of this compound and related thiones is the C=S stretching vibration. This band typically appears in the region of 1100-1250 cm⁻¹. arkat-usa.org This is a diagnostic peak that clearly distinguishes it from its oxygen analog, chromen-4-one, where the C=O stretch is found at a much higher frequency, around 1650-1700 cm⁻¹. For instance, in a related thione derivative, the C=S stretch was observed at 1230 cm⁻¹, while the C=O stretch of a chromone (B188151) was at 1680 cm⁻¹. Other notable bands in the FT-IR spectrum include those for aromatic C-H stretching and C=C stretching vibrations. arkat-usa.org

Table 3: Characteristic FT-IR Vibrational Frequencies for Chromene-4-thione Derivatives

| Functional Group/Vibration | Wavenumber (cm⁻¹) | Reference |

| C=S Stretch (Thione) | 1100-1250 | arkat-usa.org |

| C=O Stretch (Chromone) | 1650-1700 | |

| Aromatic C=C Stretch | 1580-1600 | arkat-usa.org |

Electronic Spectroscopy for Conjugation and Transition Analysis (UV-Vis)

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions and conjugation within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure. msu.edu

The chromene-4-thione system possesses an extended π-conjugated system, which leads to absorption in the UV-Vis region. The replacement of the carbonyl oxygen in chromen-4-one with a sulfur atom to form the thione derivative results in a bathochromic (red) shift of the maximum absorption wavelength (λₘₐₓ). This is because the C=S bond is longer and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is narrowed in thiones compared to their ketone counterparts.

For various 2-arylchromone-4-thione derivatives, the λₘₐₓ values have been reported to be in the range of 332 to 391 nm. nih.gov Specifically, for 7-methoxy-4-methyl-2H-chromene-2-thione, the λₘₐₓ is observed in the 320–340 nm range. The position of the thione group and other substituents on the chromene ring can influence the extent of conjugation and thus the λₘₐₓ value.

Table 4: UV-Vis Absorption Maxima for Chromene-4-thione Derivatives

| Compound | λₘₐₓ (nm) | Reference |

| 5,7-Dibromo-2-(naphthalen-2-yl)-4H-chromene-4-thione | 332 | nih.gov |

| 5,7-Dibromo-2-(2,4-dimethylphenyl)-4H-chromene-4-thione | 383 | nih.gov |

| 5,7-Dibromo-2-(4-chlorophenyl)-4H-chromene-4-thione | 391 | nih.gov |

| 7-Methoxy-4-methyl-2H-chromene-2-thione | 320-340 |

X-ray Crystallographic Studies for Three-Dimensional Structural Determination

X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to various chromene derivatives to establish their molecular geometry, bond lengths, and bond angles with high accuracy. nih.gov

While a specific crystal structure for this compound is not detailed in the provided results, the crystallographic data from closely related structures offer a strong basis for understanding its likely solid-state conformation. researchgate.net

Supramolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org This analysis maps the close contacts between neighboring molecules, providing insights into the forces that govern crystal packing, such as hydrogen bonds and van der Waals interactions. scirp.orgresearchgate.net

For chromene derivatives, Hirshfeld surface analysis has been used to investigate the supramolecular self-assembly. researchgate.net The analysis can reveal the presence of various intermolecular interactions, including C-H···π interactions, which can play a significant role in the stabilization of the crystal structure. scirp.org In some cases, π-π stacking interactions between the aromatic rings of adjacent molecules can also be a dominant feature of the crystal packing.

Theoretical and Computational Chemistry of 2 Methyl 4h Chromene 4 Thione

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intricacies of molecular systems. nih.govrsc.org These methods have been applied to chromene derivatives to elucidate their geometric and electronic properties. nih.gov

Geometry Optimization and Conformational Landscape Analysis

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule. For chromene derivatives, methods like B3LYP with basis sets such as 6-31G(d,p) are commonly employed to find the equilibrium geometry. jacsdirectory.comrsc.org This process is crucial as the molecular geometry dictates many of its chemical and physical properties.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. researchgate.netlibretexts.orgacs.org The HOMO represents the ability to donate an electron, while the LUMO indicates the ability to accept an electron. researchgate.netmalayajournal.org The energy gap between the HOMO and LUMO is a critical parameter that determines the molecule's stability and reactivity. researchgate.netmalayajournal.org For chromene derivatives, the distribution of these orbitals reveals the most probable sites for nucleophilic and electrophilic attack. For instance, in some chromene systems, the HOMO is delocalized over the pyran ring, while the LUMO is concentrated on other parts of the molecule, indicating the flow of charge during chemical reactions. materialsciencejournal.org

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution within a molecule. nih.govnih.gov It uses a color scale to map regions of positive and negative electrostatic potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. nih.govd-nb.info For chromene derivatives, MEP analysis helps in identifying the reactive sites and understanding intermolecular interactions. jacsdirectory.comnih.gov

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry plays a vital role in elucidating reaction mechanisms by modeling the pathways of chemical transformations and characterizing the transition states. rsc.org For reactions involving chromene derivatives, such as their synthesis or subsequent reactions, computational methods can provide a step-by-step understanding of the process.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the determination of the rate-determining step and provides insights into the factors that control the reaction's outcome. For example, the formation of 4H-chromenes can proceed through a one-pot, three-component reaction, and computational modeling can help to understand the sequence of events, such as Knoevenagel condensation, Michael addition, and intramolecular cyclization. frontiersin.orgresearchgate.net

Computational Prediction of Spectroscopic Parameters

Theoretical calculations are highly valuable for predicting and interpreting spectroscopic data, such as NMR and IR spectra. d-nb.info By calculating these parameters for a proposed structure, they can be compared with experimental data to confirm the identity and purity of the synthesized compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies in Synthetic Chemistry

QSAR and QSPR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. nih.gov In the context of synthetic chemistry, these models can guide the design of new molecules with desired characteristics.

For 4-aryl-4H-chromenes, QSAR studies have been conducted to understand the structural features that influence their apoptosis-inducing activity. nih.gov These studies have revealed that parameters like 2D autocorrelation descriptors and dipole moments are significant for their biological activity. nih.gov By identifying the key molecular descriptors, chemists can prioritize the synthesis of compounds that are predicted to be more potent.

Solvation Effects and Environmental Influence on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these solvation effects, providing a more realistic description of the molecule's behavior in solution.

Implicit and explicit solvent models are two common approaches. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation. These models can be used to study how the solvent affects the conformational equilibrium, electronic structure, and reactivity of chromene derivatives. For example, calculations have shown that the HOMO-LUMO energy gap and the positions of UV-Vis absorption bands can shift when moving from the gas phase to a solvent. materialsciencejournal.org

Exploration of Non Biological Applications and Advanced Materials Research Involving Chromenethiones

Utility as Key Synthetic Intermediates in Organic Synthesis

2-Methyl-4H-chromene-4-thione, also known as 2-methyl-4-thiochromone, serves as a valuable precursor in the synthesis of more complex molecular architectures. Its reactivity at both the thiocarbonyl group and the α,β-unsaturated system allows for a variety of chemical transformations.

One notable application is in conjugate addition reactions. Research has demonstrated that 2-methyl-thiochromone and its derivatives readily undergo copper-catalyzed conjugate addition of Grignard reagents. nsf.govnih.gov This reaction provides a direct route to 2-alkylthiochroman-4-ones, which are important sulfur-containing heterocyclic compounds. Similarly, the conjugate addition of lithium dialkylcuprates to thiochromones, including those with a 2-methyl substituent, has been shown to be an efficient method for the synthesis of 2-alkylthiochroman-4-ones. mdpi.com These reactions highlight the role of this compound as a key intermediate in the formation of saturated thiochromanone frameworks, which are themselves valuable synthons for pharmaceutically active molecules. nsf.gov

The reactivity of the thiocarbonyl group is also a key feature in its synthetic utility. While not specific to the 2-methyl derivative, the thionation of chromones using Lawesson's reagent is a common method to produce the corresponding chromenethiones. organic-chemistry.orgnih.gov This highlights a direct synthetic pathway to the title compound, which can then be used in further transformations.

The following table summarizes selected synthetic transformations involving this compound as a key intermediate.

| Reactant(s) | Reagents and Conditions | Product(s) | Significance |

|---|---|---|---|

| This compound, Grignard Reagents (RMgX) | Copper Salts (e.g., CuCN·2LiCl), TMSCl | 2-Alkyl-2-methylthiochroman-4-ones | Provides access to saturated thiochromanone derivatives. nih.gov |

| This compound, Lithium Dialkylcuprates (R₂CuLi) | Lewis Acids (e.g., TMSCl, TMSI) | 2-Alkyl-2-methylthiochroman-4-ones | Efficient synthesis of 2-substituted thiochroman-4-ones. mdpi.com |

Investigation in Functional Material Science (e.g., Dyes, Optical Materials, Chemosensors)

The investigation of this compound in the field of functional materials is an area of growing interest, although specific research on this particular compound is still developing. The broader class of thiochromones is known to possess useful optical properties, suggesting potential applications for its derivatives. preprints.org

While direct studies on this compound as a dye are limited, the structural similarity to other chromophoric systems suggests its potential in this area. The sulfur atom in the heterocyclic ring can influence the electronic properties of the molecule, potentially leading to desirable absorption and emission characteristics for dye applications.

In the realm of optical materials, research into related chromene structures provides some context. For instance, the electronic and nonlinear optical properties of 2-methyl-4-nitroaniline, a compound with a similar substitution pattern on a benzene (B151609) ring, have been studied, indicating the potential for methyl-substituted aromatic compounds to exhibit interesting optical behaviors. researchgate.net However, specific studies on the optical properties of this compound are not yet widely reported.

The development of chemosensors based on the thiochromone (B8434766) scaffold is a promising avenue. The thiocarbonyl group can act as a binding site for metal ions or other analytes, and a change in the spectroscopic properties upon binding can be used for detection. While specific chemosensors derived from this compound have not been extensively documented, the general principle has been demonstrated with other sulfur-containing heterocyclic compounds.

Catalytic Roles of Chromenethione-based Systems

The exploration of catalytic roles for systems based on this compound is in its early stages. The sulfur and carbonyl functionalities present in the molecule offer potential coordination sites for metal ions, which could lead to the formation of catalytically active metal complexes.

Transition metal complexes with sulfur-containing ligands are known to exhibit a wide range of catalytic activities. jcchems.com The thiochromone scaffold could potentially act as a ligand, where the sulfur atom and the thiocarbonyl group coordinate to a metal center. Such complexes could find applications in various catalytic transformations, including cross-coupling reactions. For example, thiosemicarbazone complexes of transition metals have been successfully used as catalysts in Suzuki and Heck reactions. mdpi.com While this does not directly involve this compound, it demonstrates the potential of related sulfur-containing ligands in catalysis.

Furthermore, the concept of metal-ligand cooperation, where both the metal and the ligand participate in a reaction, is a growing area in catalysis. nih.gov Thiol-based ligands have been shown to act as transient cooperative ligands in hydrogenation and dehydrogenation reactions. The sulfur atom in the this compound ring could potentially participate in such cooperative catalytic cycles. However, specific research demonstrating the catalytic activity of this compound-based systems is yet to be reported.

Development of Novel Reagents and Ligands

The unique structural features of this compound make it an interesting candidate for the development of novel reagents and ligands in organic and organometallic chemistry. The presence of multiple functional groups allows for various modifications to tailor its properties for specific applications.

As a ligand, the thiochromone core can be functionalized to create multidentate ligands for coordination with various transition metals. The sulfur atom, the thiocarbonyl group, and the aromatic ring can all be involved in metal binding. The development of such ligands could lead to new catalysts with unique reactivity and selectivity. For instance, novel thiochromanone derivatives containing a sulfonyl hydrazone moiety have been synthesized and evaluated for their biological activity, showcasing the potential for creating complex structures from the thiochromone scaffold. nih.gov

Furthermore, the reactivity of the 2-methyl group and the aromatic ring allows for the introduction of other functional groups, which could lead to the development of new reagents with specific synthetic applications. While the direct use of this compound as a widely applied reagent is not yet established, its potential as a building block for more complex and functional molecules is clear.

Future Perspectives and Emerging Research Avenues in 2 Methyl 4h Chromene 4 Thione Chemistry

Unexplored Reactivity Patterns and Undiscovered Synthetic Routes

The reactivity of the 4-thione group in the chromene scaffold is an area ripe for exploration. While the synthesis of thiochromones has been reported through various methods, including the reaction of thioisatins with alkynes and one-pot syntheses from 3-(arylthiol)propanoic acids, specific high-yielding routes to 2-methyl substituted 4-thiones are not well-established. rsc.orgpreprints.org Future research could focus on adapting existing methods or developing entirely new synthetic strategies.

One promising but underexplored avenue is the thionation of the corresponding 2-methyl-4H-chromen-4-one. While Lawesson's reagent is a classic thionating agent, its application to this specific substrate, and the optimization of reaction conditions to avoid side reactions, remains to be systematically studied. Furthermore, the exploration of milder and more selective thionating agents could provide more efficient and environmentally friendly synthetic routes.

The reactivity of the thiocarbonyl group in 2-Methyl-4H-chromene-4-thione is another area of significant interest. Its potential as a dienophile in Diels-Alder reactions, its participation in various cycloaddition reactions, and its role as a precursor for the synthesis of more complex heterocyclic systems are largely uncharted territories. For instance, the reaction with nucleophiles at the thiocarbonyl carbon could lead to a variety of functionalized chromene derivatives. A related compound, 2-Trifluoromethyl-4H-thiochromene-4-thione, has been synthesized, and its reactivity could serve as a valuable point of comparison for understanding the influence of the 2-methyl group.

Moreover, the development of catalytic methods for the functionalization of the chromene ring, such as C-H activation at various positions, would open up new avenues for creating a diverse library of this compound derivatives with potentially interesting biological or material properties.

Advanced Computational Approaches for Complex Chemical Transformations

Computational chemistry offers powerful tools to predict and understand the reactivity and properties of molecules, thereby guiding experimental efforts. In the context of this compound, density functional theory (DFT) calculations could be employed to investigate its electronic structure, frontier molecular orbitals, and reaction mechanisms. Such studies can provide insights into its regioselectivity and stereoselectivity in various reactions, helping to design more efficient synthetic strategies.

For instance, computational modeling could be used to:

Predict Reactivity: Calculate the energies of different reactive intermediates and transition states to predict the most likely reaction pathways for unexplored reactions.

Elucidate Reaction Mechanisms: Investigate the detailed mechanisms of known and novel synthetic routes to optimize reaction conditions and improve yields.

Design Novel Catalysts: Computationally screen potential catalysts for specific transformations, such as asymmetric synthesis or C-H functionalization, before undertaking experimental work.

Molecular docking studies, which are commonly used in drug discovery, could also be applied to predict the binding affinity of this compound and its derivatives to various biological targets. This could help in identifying potential therapeutic applications for this class of compounds.

Integration with Flow Chemistry and Automated Synthesis Technologies

The integration of this compound synthesis with modern technologies like flow chemistry and automated synthesis platforms could significantly accelerate the exploration of its chemical space. Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers several advantages, including improved safety, better heat and mass transfer, and the potential for straightforward scaling up.

The synthesis of related heterocyclic compounds has been successfully demonstrated using flow chemistry. For example, the synthesis of thiomorpholine has been achieved in a telescoped continuous flow process. nih.gov This suggests that the synthesis of this compound could also be adapted to a flow regime. A hypothetical flow synthesis could involve the continuous mixing of starting materials with a thionating agent in a heated reactor coil, followed by online purification to obtain the desired product.

Automated synthesis platforms, which combine robotics with chemical reactors and analytical instruments, can be used to rapidly synthesize and screen libraries of compounds. bris.ac.uk By integrating an automated platform with a flow reactor, it would be possible to systematically explore a wide range of reaction parameters (e.g., temperature, residence time, stoichiometry) to quickly identify the optimal conditions for the synthesis of this compound and its derivatives. This high-throughput approach would be invaluable for exploring its structure-activity relationships for various applications.

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Advantage in Flow Synthesis |

| Safety | Small reaction volumes minimize the risk associated with handling potentially hazardous reagents and intermediates. |

| Heat Transfer | Excellent heat exchange allows for precise temperature control, which can improve reaction selectivity and yield. |

| Mixing | Efficient mixing of reactants ensures homogeneity and can lead to faster reaction rates. |

| Scalability | Production can be easily scaled up by running the flow reactor for a longer duration. |

| Automation | Flow systems can be readily automated for continuous and unattended operation. |

Sustainable and Environmentally Benign Methodologies in Chromenethione Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For the synthesis of this compound, there are several opportunities to incorporate more sustainable and environmentally benign practices.

Future research in this area could focus on:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, ionic liquids, or deep eutectic solvents.

Development of Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric amounts to reduce waste. This could include the use of heterogeneous catalysts that can be easily recovered and reused.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.

For instance, the development of a one-pot, multi-component reaction for the synthesis of this compound from readily available starting materials would be a significant step towards a more sustainable process. The use of biocatalysts, such as enzymes, could also be explored for specific transformations, offering high selectivity under mild reaction conditions.

Table 2: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Potential Challenges |

| Batch Synthesis | Well-established for many reactions. | Can be difficult to scale up, potential for safety issues with exothermic reactions. |

| Flow Chemistry | Enhanced safety, scalability, and control. | Higher initial equipment cost, potential for clogging with solid materials. |

| Microwave-Assisted | Rapid heating, shorter reaction times. | Scalability can be a challenge, potential for localized overheating. |

| Biocatalysis | High selectivity, mild reaction conditions. | Limited availability of enzymes for specific transformations, potential for enzyme denaturation. |

Q & A

Basic Synthesis and Characterization

Q1: What are the common synthetic routes for 2-Methyl-4H-chromene-4-thione, and how can reaction conditions be optimized for yield and purity? A: Key methods include cyclocondensation of ortho-hydroxychalcones with sulfurizing agents (e.g., Lawesson’s reagent) or annulation reactions using hypervalent iodine reagents like hydroxy(tosyloxy)iodobenzene (HTIB). Base-mediated annulation of ortho-hydroxychalcones with 2-bromoallyl sulfones has also been effective . Optimization involves controlling solvent polarity (e.g., ethanol or THF), temperature (room temperature to reflux), and stoichiometry of sulfur sources. For example, HTIB-mediated oxidation of 2H-chromenes to 4H-chromenes requires precise stoichiometric ratios to avoid side reactions like ring contraction . Purity can be enhanced via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).

Q2: What spectroscopic techniques are critical for confirming the structure of this compound? A:

- IR spectroscopy : Identifies the C=S stretch (~1200–1250 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .

- NMR (¹H/¹³C) : Key signals include the thione carbon at δ ~200–210 ppm (¹³C) and methyl protons at δ ~2.3–2.5 ppm (¹H) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns validate molecular weight and substituent stability .

Advanced Mechanistic and Structural Studies

Q3: How can hypervalent iodine reagents be leveraged to study the oxidation mechanism of 2H-chromene precursors to 4H-chromene-4-thiones? A: HTIB facilitates electrophilic iodonium intermediates, enabling ring expansion from 2H- to 4H-chromenes. Mechanistic studies using deuterated solvents (e.g., D₂O) and kinetic isotope effects can track proton transfer steps. Computational methods (DFT) model transition states, while X-ray crystallography (via SHELXL refinement) resolves stereochemical outcomes .

Q4: What challenges arise in crystallographic refinement of this compound derivatives, and how can SHELXL address them? A: Challenges include disordered methyl/thione groups and twinning in crystal lattices. SHELXL’s restraints (e.g., SIMU/DELU) stabilize refinement of disordered regions. High-resolution data (>1.0 Å) combined with the TWIN/BASF commands resolve twinning artifacts. Validation tools (e.g., R1, wR2) ensure model accuracy .

Biological Activity and Structure-Activity Relationships (SAR)

Q5: How can researchers design experiments to evaluate the antimicrobial activity of this compound derivatives? A:

- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using broth microdilution .

- SAR studies : Systematic substitution at the 2-methyl or thione positions with electron-withdrawing groups (e.g., -SO₂Me) enhances activity. Docking simulations (AutoDock Vina) predict binding to fungal CYP51 or bacterial gyrase .

Q6: What strategies mitigate cytotoxicity in 4H-chromene-4-thione derivatives for therapeutic applications? A:

- Prodrug design : Mask the thione group with labile protecting groups (e.g., acetyl) to reduce off-target reactivity.

- In silico toxicity prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks.

- Selective functionalization : Introduce hydrophilic groups (e.g., -OH, -COOH) to improve solubility and reduce membrane disruption .

Data Analysis and Contradictions

Q7: How should researchers reconcile contradictory spectral data (e.g., NMR shifts) across studies on 4H-chromene derivatives? A:

- Standardize conditions : Ensure consistent solvent (e.g., CDCl₃ vs. DMSO-d₆) and temperature during NMR acquisition.

- Reference spiking : Co-crystallize or mix samples with known standards to confirm peak assignments.

- Systematic reviews : Meta-analyses of published data (e.g., using PRISMA guidelines) identify outliers and methodological inconsistencies .

Q8: What methodological frameworks are recommended for systematic reviews of 4H-chromene-4-thione applications? A:

Scoping review : Map literature across databases (SciFinder, PubMed) using keywords like “chromene thione antimicrobial.”

Risk of bias assessment : Apply ROBIS criteria to exclude low-quality studies.

Meta-synthesis : Integrate SAR trends, synthetic yields, and bioactivity data into a unified model .

Advanced Methodological Approaches

Q9: How can computational methods enhance the design of 4H-chromene-4-thione derivatives with tailored photophysical properties? A:

- TD-DFT calculations : Predict absorption/emission wavelengths by modeling HOMO-LUMO gaps.

- Solvatochromic studies : Correlate solvent polarity (Kamlet-Taft parameters) with fluorescence quantum yields.

- Crystal engineering : Hirshfeld surface analysis (CrystalExplorer) optimizes packing for solid-state luminescence .

Q10: What experimental and computational approaches resolve ambiguities in reaction mechanisms (e.g., thione vs. ketone formation)? A:

- Isotopic labeling : Use ³⁴S-labeled reagents to track sulfur incorporation via MS/MS.

- In situ monitoring : ReactIR or Raman spectroscopy captures intermediate species (e.g., thioketenes).

- Mechanistic probes : Substituent effects (Hammett plots) and kinetic studies (Eyring analysis) differentiate concerted vs. stepwise pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.